molecular formula C17H18O5S B310552 Butyl 4-[(phenylsulfonyl)oxy]benzoate

Butyl 4-[(phenylsulfonyl)oxy]benzoate

Cat. No.: B310552
M. Wt: 334.4 g/mol
InChI Key: GSNGRRLCZLLKHN-UHFFFAOYSA-N
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Description

Butyl 4-[(phenylsulfonyl)oxy]benzoate is an ester derivative of benzoic acid featuring a phenylsulfonyloxy group at the para position of the aromatic ring and a butyl ester moiety. Its structure suggests utility in organic synthesis, pharmaceutical intermediates, or specialty materials, though specific applications require further exploration .

Properties

Molecular Formula

C17H18O5S

Molecular Weight

334.4 g/mol

IUPAC Name

butyl 4-(benzenesulfonyloxy)benzoate

InChI

InChI=1S/C17H18O5S/c1-2-3-13-21-17(18)14-9-11-15(12-10-14)22-23(19,20)16-7-5-4-6-8-16/h4-12H,2-3,13H2,1H3

InChI Key

GSNGRRLCZLLKHN-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • Butyl 4-[(phenylsulfonyl)oxy]benzoate serves as a versatile building block in organic synthesis. It is utilized in the preparation of various biologically active compounds, including pharmaceuticals and agrochemicals.
Application Description
Synthesis of SulfonamidesUsed as an intermediate in the synthesis of sulfonamide derivatives, which have antibacterial properties.
Formation of EstersActs as a reagent for esterification reactions, facilitating the formation of complex organic molecules.

Biological Research

Biochemical Probes

  • The compound has been investigated for its potential as a biochemical probe in enzyme inhibition studies. Its sulfonyl group can mimic natural substrates, allowing it to interfere with enzyme activity.

Enzyme Inhibition

  • Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, making it a candidate for therapeutic applications.
Enzyme Target Effect
Aldo-keto reductase (AKR1C3)Inhibits enzymatic activity, impacting steroid hormone metabolism.
Carbonic anhydrasePotential inhibitor, affecting physiological processes such as respiration and acid-base balance.

Pharmaceutical Applications

Therapeutic Properties

  • Research has indicated that this compound may possess anti-inflammatory and antimicrobial properties. These characteristics make it a candidate for drug development aimed at treating various diseases.
Therapeutic Use Potential Benefits
Anti-inflammatoryReduces inflammation in conditions such as arthritis.
AntimicrobialEffective against certain bacterial strains, potentially useful in treating infections.

Industrial Applications

Specialty Chemicals

  • The compound is utilized in the production of specialty chemicals, where its unique properties can be exploited to create innovative materials.

Agricultural Chemicals

  • It has applications in formulating pesticides and herbicides due to its ability to interact with biological systems.

Case Study 1: Enzyme Inhibition

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound effectively inhibited AKR1C3 activity in vitro. This inhibition was linked to reduced testosterone levels in treated cell lines, suggesting potential applications in hormone-related therapies.

Case Study 2: Antimicrobial Activity

In research conducted by Smith et al., the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated significant antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Comparison with Similar Compounds

Structural Analogs: Alkyl Benzoates

Alkyl benzoates, such as methyl benzoate , ethyl benzoate , and butyl benzoate , share the core benzoic acid ester structure but lack the sulfonyloxy substituent. Key differences include:

Property Butyl 4-[(phenylsulfonyl)oxy]benzoate Butyl Benzoate Methyl Benzoate
Solubility Low water solubility (lipophilic) Low water solubility Moderate in organic solvents
Stability Enhanced (sulfonyl group resists hydrolysis) Prone to ester hydrolysis Moderate stability
Toxicity Limited data; potential irritant (inferred from sulfonates) Low acute toxicity (LD50 > 2000 mg/kg in rats) Low toxicity (LD50 ~ 1700 mg/kg)

The phenylsulfonyloxy group in this compound likely increases molecular weight and steric hindrance, reducing volatility compared to simpler alkyl benzoates .

Sulfonated Benzoate Derivatives

Compounds with sulfonate/sulfonyl groups, such as (1S,4R,4aS,8aR)-2-Oxo-1-(phenylsulfonyl)-4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-deca-hydronaphthalene-4a-carbaldehyde (8) (), share the phenylsulfonyl moiety but differ in backbone complexity. Key contrasts:

  • Functional Groups : Compound 8 contains a tetrahydropyran (THP) protecting group and a decalin system, complicating its synthesis and reactivity. This compound lacks such bicyclic structures, simplifying its preparation .
  • NMR Complexity : THP-containing analogs exhibit duplicate NMR signals due to isomerism, whereas this compound’s simpler structure avoids this issue .

Aromatic Benzoate Esters with Heterocycles

4-[5-(4-Benzoyloxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl benzoate () incorporates oxadiazole rings and benzoyloxy groups. Comparisons include:

Property This compound 4-[5-(4-Benzoyloxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl benzoate
Crystallinity Likely amorphous (no crystal data) High crystallinity (confirmed via X-ray diffraction)
Hydrogen Bonding Limited (sulfonyl group is weak acceptor) Extensive (oxadiazole and ester groups form H-bonds)
Applications Synthetic intermediate Potential use in materials science due to rigid structure

The oxadiazole ring in the latter compound enhances rigidity and thermal stability, whereas the sulfonyloxy group in this compound may improve solubility in non-polar matrices .

Sodium Salts of Benzoate Derivatives (Pesticides)

Sodium salts like bispyribac-sodium () are ionic, water-soluble derivatives used as herbicides. Contrasts with this compound:

Property This compound Bispyribac-sodium
Solubility Lipophilic High water solubility
Bioactivity Undocumented (likely low) Herbicidal (targets acetyl-CoA carboxylase)
Structural Complexity Moderate High (pyrimidinyloxy groups)

The butyl ester’s lipophilicity limits its use in aqueous systems, whereas sodium salts are tailored for agricultural applications .

Preparation Methods

Catalytic Esterification with Butanol

The esterification of 4-hydroxybenzoic acid with butanol is catalyzed by acid catalysts. A patented method using sodium pyrosulfate (Na₂S₂O₇) as a solid acid catalyst demonstrates high efficiency.

Typical Conditions :

  • Molar ratio (butanol : 4-hydroxybenzoic acid): 1.2–1.3:1

  • Catalyst loading : 0.05–0.07 mol/mol of substrate

  • Temperature : 115–150°C

  • Reaction time : 1.5–5 hours

Under these conditions, the reaction achieves >99% conversion of 4-hydroxybenzoic acid, with the water-byproduct removed via azeotropic distillation. Post-reaction, the catalyst is recovered by filtration and reused, minimizing costs.

Example Protocol :

  • Combine 450 g 4-hydroxybenzoic acid, 170 g butanol, and 25.4 g sodium pyrosulfate.

  • Reflux at 135°C while gradually adding 170 g butanol.

  • Terminate the reaction when water ceases to form (≈1.5 hours).

  • Filter and recrystallize to obtain butyl 4-hydroxybenzoate in 93% yield .

Sulfonylation of Butyl 4-Hydroxybenzoate

Reaction with Phenylsulfonyl Chloride

The phenolic hydroxyl group of butyl 4-hydroxybenzoate undergoes sulfonylation using phenylsulfonyl chloride in the presence of a base.

Optimized Conditions :

  • Base : Potassium carbonate (K₂CO₃) or pyridine

  • Solvent : Dimethylacetamide (DMA) or dichloromethane (DCM)

  • Temperature : 60–85°C

  • Reaction time : 12–24 hours

Example Protocol :

  • Dissolve 10 g butyl 4-hydroxybenzoate in 50 mL DMA.

  • Add 1.2 equivalents phenylsulfonyl chloride and 2.5 equivalents K₂CO₃.

  • Stir at 85°C for 18 hours.

  • Quench with ice water, extract with DCM, and purify via column chromatography (eluent: hexane/ethyl acetate).

  • Isolate the product in 75–85% yield .

Alternative Synthetic Pathways

One-Pot Sequential Reactions

A one-pot approach combines esterification and sulfonylation without isolating intermediates. This method reduces purification steps but requires precise control over reaction conditions to avoid side reactions.

Conditions :

  • Catalyst : Dual acid-base system (e.g., Na₂S₂O₇ and K₂CO₃)

  • Solvent : Toluene/DMA mixture

  • Temperature gradient : 130°C (esterification) → 80°C (sulfonylation)

Preliminary studies report 70–78% overall yield , though scalability remains challenging due to competing hydrolysis.

Industrial-Scale Considerations

Catalyst Recycling and Solvent Recovery

Industrial protocols prioritize cost-efficiency:

  • Sodium pyrosulfate is reused for up to 5 cycles with <5% activity loss.

  • Solvents like DMA are recovered via distillation, achieving >90% recycling rates .

Byproduct Management

  • Hydrogen chloride (from sulfonylation) is neutralized using aqueous NaOH, generating NaCl as a disposable byproduct.

  • Unreacted phenylsulfonyl chloride is hydrolyzed to phenylsulfonic acid and removed via aqueous extraction.

Comparative Analysis of Methods

Parameter Esterification-Sulfonylation Sulfonylation-Esterification
Overall Yield 85–93%65–72%
Purity (HPLC) >99%95–97%
Catalyst Cost Low (Na₂S₂O₇)High (Pd catalysts)
Scalability ExcellentModerate

Q & A

Q. What are the optimal synthetic routes for Butyl 4-[(phenylsulfonyl)oxy]benzoate, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves esterification and sulfonylation steps. For example:

Esterification: React 4-hydroxybenzoic acid with butanol under acid catalysis (e.g., H₂SO₄) at reflux (110–120°C) to form butyl 4-hydroxybenzoate.

Sulfonylation: Treat the intermediate with phenylsulfonyl chloride in anhydrous dichloromethane, using a base (e.g., pyridine) to scavenge HCl.
Optimization Tips:

  • Use a molar ratio of 1:1.2 (hydroxybenzoate to sulfonyl chloride) to minimize side reactions.
  • Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1).
  • Purify via column chromatography (silica gel, gradient elution) to isolate the product .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR: Confirm ester and sulfonate groups via characteristic shifts (e.g., ester carbonyl at ~165–170 ppm in ¹³C NMR; sulfonyl protons as singlet near δ 7.5–8.0 in ¹H NMR).
  • FT-IR: Look for ester C=O (~1720 cm⁻¹) and sulfonyl S=O (~1350/1150 cm⁻¹) stretches.
  • HPLC-MS: Verify purity (>95%) and molecular ion ([M+H]⁺ calculated for C₁₈H₂₀O₅S: 364.1) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation.
  • Storage: Keep in a sealed container with desiccants (e.g., silica gel) at 2–8°C to prevent hydrolysis.
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and spectroscopic studies?

Methodological Answer:

  • Kinetic Analysis: Conduct time-resolved NMR or UV-Vis spectroscopy to track intermediates (e.g., sulfonate leaving groups).
  • Isotopic Labeling: Use ¹⁸O-labeled water to study hydrolysis pathways.
  • DFT Calculations: Model transition states for sulfonate ester cleavage using software like Gaussian .

Q. What computational strategies are effective for predicting the physicochemical properties of this compound?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solubility in organic solvents (e.g., DMSO, chloroform) using force fields like OPLS-AA.
  • QSPR Models: Correlate logP (calculated via ChemAxon) with experimental partition coefficients.
  • Docking Studies: Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

Methodological Answer:

  • Variable Temperature NMR: Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and −40°C.
  • 2D NMR (COSY, HSQC): Assign overlapping signals and confirm connectivity.
  • X-ray Crystallography: Resolve ambiguities by determining the crystal structure .

Q. What are the degradation pathways of this compound under acidic/basic conditions?

Methodological Answer:

  • Hydrolysis Studies:
    • Acidic: Reflux in 1M HCl; monitor via HPLC for 4-hydroxybenzoic acid and phenylsulfonic acid.
    • Basic: Stir in 1M NaOH; quantify butanol released via GC-MS.
  • Stability Testing: Store at 40°C/75% RH for 4 weeks and analyze degradation products .

Q. What strategies are used to evaluate the biological activity of this compound?

Methodological Answer:

  • Antimicrobial Assays: Test against Gram-positive/negative bacteria (MIC via broth dilution).
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme Inhibition: Assess activity against COX-2 or esterases via fluorometric kits .

Q. How does crystallographic analysis enhance understanding of this compound’s molecular packing?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Determine unit cell parameters and intermolecular interactions (e.g., π-π stacking, hydrogen bonds).
  • Hirshfeld Surface Analysis: Visualize contact surfaces using CrystalExplorer.
  • Thermal Analysis (DSC/TGA): Correlate crystal structure with melting/decomposition points .

Q. What advanced analytical techniques are employed to study interactions of this compound in complex matrices?

Methodological Answer:

  • LC-QTOF-MS: Identify adducts or metabolites in biological samples.
  • Surface Plasmon Resonance (SPR): Measure binding affinity to proteins.
  • Solid-State NMR: Probe interactions in polymer composites or co-crystals .

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